molecular formula C8H10N2O B6306274 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol CAS No. 1824316-09-7

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol

Cat. No.: B6306274
CAS No.: 1824316-09-7
M. Wt: 150.18 g/mol
InChI Key: DYHVVZOKRUUCIA-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyrrolo[2,3-b]pyridine, a bicyclic structure that combines pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

It has been found that derivatives of this compound have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol may interact with these receptors or related biomolecules.

Cellular Effects

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . These compounds also significantly inhibit the migration and invasion of 4T1 cells . These findings suggest that this compound may have similar effects on cellular processes.

Molecular Mechanism

Its derivatives have been found to inhibit FGFR, which plays an essential role in various types of tumors . This inhibition could occur through binding interactions with the receptor, leading to changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

The stability of this compound in simulated gastric fluid and simulated intestinal fluid has been confirmed in in vitro pharmacokinetic studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the pyrrolo[2,3-b]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol has several scientific research applications:

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-2,11H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHVVZOKRUUCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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